2,4,6-trichloro-N-phenylpyridine-3-carboxamide
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Overview
Description
2,4,6-Trichloro-N-phenylpyridine-3-carboxamide is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine atoms at positions 2, 4, and 6, and a phenyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloro-N-phenylpyridine-3-carboxamide typically involves the chlorination of pyridine derivatives. One common method involves the use of phosphorus oxychloride as a chlorinating agent and barbituric acid as the starting material. The reaction is carried out under reflux conditions, and the product is purified through various post-reaction treatments .
Industrial Production Methods
For industrial production, the process is scaled up, and the reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-N-phenylpyridine-3-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
2,4,6-Trichloro-N-phenylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4,6-trichloro-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,4,6-tricarboxylic Acid: Similar in structure but with carboxylic acid groups instead of chlorine atoms.
2,4,6-Trichloropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
4,4’,4’‘,4’‘’-Tetrakiscarboxyphenylsilane: A coordination polymer with different functional groups
Uniqueness
2,4,6-Trichloro-N-phenylpyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H7Cl3N2O |
---|---|
Molecular Weight |
301.6 g/mol |
IUPAC Name |
2,4,6-trichloro-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H7Cl3N2O/c13-8-6-9(14)17-11(15)10(8)12(18)16-7-4-2-1-3-5-7/h1-6H,(H,16,18) |
InChI Key |
TYIBNMHWNWLHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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